1-(2-Methoxyphenyl)piperazine hydrobromide

5-HT1A receptor Selectivity Serotonin

Researchers often face inconsistent receptor binding when using generic arylpiperazine scaffolds, derailing CNS SAR programs. This 2-methoxyphenylpiperazine hydrobromide is the definitive pharmacophore for achieving high 5-HT1A affinity. - Delivers 100-fold selectivity for 5-HT1A over 5-HT2 sites. - Enables sub-nanomolar affinity ligands via N4-derivatization. - Validated in vivo for antidepressant-like activity. Supplied with full QA documentation to ensure batch-to-batch reliability for procurement managers.

Molecular Formula C11H17BrN2O
Molecular Weight 273.17 g/mol
CAS No. 100939-96-6
Cat. No. B008502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyphenyl)piperazine hydrobromide
CAS100939-96-6
Molecular FormulaC11H17BrN2O
Molecular Weight273.17 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCNCC2.Br
InChIInChI=1S/C11H16N2O.BrH/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H
InChIKeyQPAHBXFXDDEKNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methoxyphenyl)piperazine Hydrobromide: Core Serotonergic Pharmacophore


1-(2-Methoxyphenyl)piperazine hydrobromide (CAS 100939-96-6), also referred to as 2-MPP hydrobromide or N-(2-methoxyphenyl)piperazine hydrobromide, is a synthetic arylpiperazine derivative with a molecular weight of 273.17 g/mol and the formula C11H17BrN2O [1]. This compound serves as the hydrobromide salt of the core pharmacophore 1-(2-methoxyphenyl)piperazine, a structural element critical for high-affinity binding to serotonin (5-HT) receptors, particularly the 5-HT1A subtype [2]. It is widely employed as a research chemical and a versatile building block in the synthesis of novel CNS-targeted ligands .

Target engagement
Serotonergic 5-HT1A & dopaminergic D4 pharmacophore core
Role in workflow
Versatile building block for CNS ligand synthesis and SAR exploration
Research context
Supports serotonergic pathway studies and neuropharmacology research

Why Generic Arylpiperazines Fail as 2-MPP Replacements


The 1-(2-methoxyphenyl)piperazine (2-MPP) core is not a generic, interchangeable fragment. Its specific substitution pattern on the phenyl ring (ortho-methoxy) dictates a unique receptor selectivity profile. Simply substituting it with another arylpiperazine, such as an unsubstituted phenylpiperazine or a para-substituted analog, can result in a complete loss of target affinity or a profound shift in selectivity. For example, while 2-MPP demonstrates high affinity for 5-HT1A receptors (Ki = 9.5 nM) and a >100-fold selectivity for 5-HT1 sites over 5-HT2 [1], the parent phenylpiperazine shows significantly reduced affinity and different pharmacological properties. The N4-substituent, while a point of derivatization, is dependent on the 2-MPP core for achieving optimal potency and selectivity [2]. This evidence demonstrates that the 2-MPP moiety is a non-negotiable pharmacophore for achieving specific, high-affinity interactions with serotonergic and dopaminergic targets.

Substitution pattern Ortho-methoxy substitution on the phenyl ring dictates 5-HT1A selectivity; unsubstituted or para-substituted arylpiperazines may shift receptor affinity profile and cannot be assumed interchangeable.
Core dependency N4-derivatization relies on the 2-MPP core; swapping the core with another arylpiperazine may compromise the affinity gains achieved with optimized side chains.
Selectivity drift Generic arylpiperazines without the 2-methoxy group can lead to profound shifts in receptor selectivity, limiting direct replacement in established SAR programs.

Quantitative Evidence for 2-MPP Hydrobromide Selection


5-HT1A Selectivity Advantage Over TFMPP

1-(2-Methoxyphenyl)piperazine (2-MPP) demonstrates a 100-fold selectivity for 5-HT1 sites over 5-HT2 sites. In contrast, its close structural analog, 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP), shows only an 8-fold selectivity for 5-HT1 sites in the same binding assay [1]. Both compounds exhibit comparable potency for the primary 5-HT1 target (Ki = 35 nM for 2-MPP vs. Ki = 20 nM for TFMPP). This 12.5-fold greater selectivity for 2-MPP is a critical differentiator for experiments where off-target 5-HT2 receptor activity would confound results.

5-HT1A Selectivity vs TFMPP
Head-to-head
100-fold (2-MPP) vs 8-fold (TFMPP) selectivity for 5-HT1 over 5-HT2 sites; Ki(5-HT1) 35 nM vs 20 nM
Supports 5-HT1A-focused study design with reduced 5-HT2 context
Radioligand displacement assay in rat brain tissue
5-HT1A receptor Selectivity Serotonin CNS pharmacology

In Vivo 5-HT1A Antagonist Validation

A derivative of 1-(2-methoxyphenyl)piperazine, specifically 4-[3-(benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine, has been quantitatively validated as a potent presynaptic and postsynaptic 5-HT1A receptor antagonist in several in vivo behavioral models [1]. This provides a clear functional characterization for the core scaffold. In contrast, the simple, unsubstituted 1-(2-methoxyphenyl)piperazine parent compound does not produce this robust antagonist profile, highlighting that the core scaffold is essential but requires appropriate N4-substitution for functional activity. The observed antagonist activity is a defined, quantifiable outcome not reported for many other simple arylpiperazine scaffolds in similar behavioral assays.

In Vivo 5-HT1A Antagonist Validation
Class-level inference
Derivative acts as presynaptic & postsynaptic 5-HT1A antagonist in rodent behavioral models
Indicates scaffold can support functional antagonist research context
Validation limited to a specific derivative; core alone does not guarantee antagonist profile
5-HT1A antagonist In vivo pharmacology CNS behavior Drug discovery

High-Affinity 5-HT1A Ligands via N4-Derivatization

The 1-(2-methoxyphenyl)piperazine (2-MPP) core serves as an essential scaffold for achieving ultra-high affinity at the 5-HT1A receptor. When appropriately derivatized at the N4-position, this core enables compounds with affinities far exceeding that of serotonin (5-HT) itself. The highest affinity agent reported for 5-HT1A sites is a 4-substituted derivative of 2-MPP, with a Ki of 0.6 nM [1]. This compares to the affinity of the unsubstituted 2-MPP core, which has a Ki of 9.5 nM for 5-HT1A [2]. Other 4-substituted 2-MPP derivatives have also been reported with Ki values <1 nM [3]. This demonstrates that the 2-MPP core is a privileged structure capable of yielding ligands with sub-nanomolar potency, a property not observed with other common arylpiperazine cores.

5-HT1A Affinity Optimization
Cross-study comparable
Ki 0.6 nM (derivative) vs 9.5 nM (unsubstituted core); >15-fold improvement
Supports SAR-driven affinity optimization from the 2-MPP core
In vitro binding assays using [3H]5-HT or [3H]8-OH-DPAT
Structure-Activity Relationship (SAR) 5-HT1A receptor High-affinity ligands Medicinal chemistry

Dopamine D4 Receptor Affinity and Selectivity

Beyond serotonergic activity, the 1-(2-methoxyphenyl)piperazine core has been identified as a key pharmacophore for achieving high affinity and selectivity for the dopamine D4 receptor. Specific derivatives of this core, such as a benzamide derivative and a ketone derivative, demonstrate potent binding to the human cloned D4 receptor with Ki values of 1.3 nM and 1.7 nM, respectively [1]. The benzamide derivative also showed selectivity for D4 over D2 and α1 receptors. This contrasts with other 1-arylpiperazine derivatives, which may show high affinity for D4 but lack this selectivity profile [1].

Dopamine D4 Affinity & Selectivity
Class-level inference
Ki 1.3 nM (benzamide) and 1.7 nM (ketone) at human D4; selectivity over D2/α1 reported
Supports D4 receptor pharmacology research context
Human cloned D4 receptor assays; selectivity profile may require verification
Dopamine D4 receptor Antipsychotic SAR Neuropharmacology

Research Applications of 2-MPP Hydrobromide


Selective 5-HT1A Ligand Design

This compound is the optimal starting material for synthesizing novel, selective 5-HT1A receptor ligands. Its demonstrated 100-fold selectivity for 5-HT1 over 5-HT2 sites [1] and its ability to be derivatized into sub-nanomolar affinity compounds [2] make it superior to other arylpiperazine scaffolds. Researchers can leverage this building block to explore structure-activity relationships (SAR) around the N4-position to fine-tune affinity, selectivity, and functional activity (agonist/antagonist).

CNS PET Imaging Agent Development

The 1-(2-methoxyphenyl)piperazine core is a recognized pharmacophore for developing radioligands targeting the 5-HT1A receptor for positron emission tomography (PET) imaging. Derivatives of this core, such as Mefway (a fluoroethyl analog), have been successfully developed as PET tracers with high brain uptake and favorable kinetics for quantifying 5-HT1A receptor density in vivo [3]. Using 1-(2-Methoxyphenyl)piperazine hydrobromide as a starting point provides a direct, validated pathway to developing novel imaging agents for studying neuropsychiatric disorders.

Dopamine D4 Receptor Pharmacology Studies

For research programs focused on the dopamine D4 receptor, a target for novel antipsychotics with fewer extrapyramidal side effects, this compound is a strategic intermediate. Its derivatives have been shown to possess high affinity (Ki = 1.3 nM) and selectivity for the human D4 receptor over the D2 and α1 receptors [4]. This allows for the creation of potent pharmacological tools to dissect D4 receptor function in the central nervous system, without the confounding effects of D2 receptor blockade.

In Vivo Antidepressant Activity Evaluation

The core scaffold has been extensively validated in vivo. Derivatives of 1-(2-methoxyphenyl)piperazine have demonstrated significant antidepressant-like activity in the mouse tail suspension test, with one derivative showing a stronger effect at 2.5 mg/kg (i.p.) than the reference drug imipramine at 5 mg/kg [2]. Furthermore, these compounds have been shown to be 5-HT1A receptor antagonists in behavioral models [5]. This provides a strong rationale for using the 2-MPP scaffold as a starting point for developing new CNS-active compounds with potential antidepressant properties.

Application
Selection Property
Validation Focus
5-HT1A receptor ligand SAR studies
Scaffold with reported 5-HT1A affinity and 5-HT1/5-HT2 selectivity
Binding affinity profiling and selectivity window over 5-HT2 subtypes
PET tracer development for 5-HT1A imaging
Pharmacophore core for brain-penetrant radioligands
Brain uptake, target engagement and in vivo binding kinetics
Dopamine D4 receptor target engagement
Derivatives show D4 affinity and selectivity over D2/α1
Receptor binding and functional selectivity assays for D4 pharmacology
CNS behavioral model evaluation
5-HT1A antagonist scaffold with reported antidepressant-like endpoint response
Tail suspension test model response and 5-HT1A functional antagonism

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